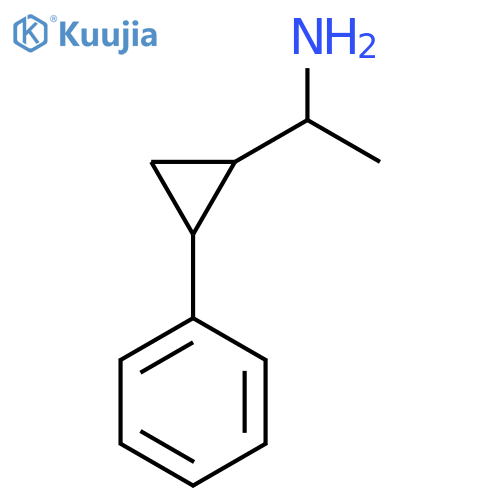

Cas no 1212083-22-1 (1-(2-Phenylcyclopropyl)ethan-1-amine)

1-(2-Phenylcyclopropyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(2-phenylcyclopropyl)ethan-1-amine

- 1-(2-Phenyl-cyclopropyl)-ethylamine

- Cyclopropanemethanamine, α-methyl-2-phenyl-

- 1-(2-Phenylcyclopropyl)ethan-1-amine

-

- インチ: 1S/C11H15N/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3

- InChIKey: VDXNKYRHOGJFPI-UHFFFAOYSA-N

- ほほえんだ: NC(C)C1CC1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 161.120449483g/mol

- どういたいしつりょう: 161.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26

1-(2-Phenylcyclopropyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065507-5g |

1-(2-Phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 95% | 5g |

¥8785.0 | 2023-04-05 | |

| Enamine | EN300-53049-0.05g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 0.05g |

$539.0 | 2023-02-10 | ||

| Enamine | EN300-53049-5.0g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 5.0g |

$1862.0 | 2023-02-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065507-1g |

1-(2-Phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 95% | 1g |

¥3031.0 | 2023-04-05 | |

| Enamine | EN300-53049-1.0g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 1.0g |

$642.0 | 2023-02-10 | ||

| Enamine | EN300-53049-2.5g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 2.5g |

$1258.0 | 2023-02-10 | ||

| Enamine | EN300-53049-0.1g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 0.1g |

$565.0 | 2023-02-10 | ||

| Enamine | EN300-53049-0.25g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 0.25g |

$591.0 | 2023-02-10 | ||

| Enamine | EN300-53049-0.5g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 0.5g |

$616.0 | 2023-02-10 | ||

| Enamine | EN300-53049-10.0g |

1-(2-phenylcyclopropyl)ethan-1-amine |

1212083-22-1 | 10.0g |

$2762.0 | 2023-02-10 |

1-(2-Phenylcyclopropyl)ethan-1-amine 関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

1-(2-Phenylcyclopropyl)ethan-1-amineに関する追加情報

1-(2-Phenylcyclopropyl)ethan-1-amine (CAS 1212083-22-1): A Comprehensive Technical Overview

In the realm of organic chemistry, 1-(2-Phenylcyclopropyl)ethan-1-amine (CAS 1212083-22-1) has emerged as a compound of significant interest for researchers and pharmaceutical developers. This structurally unique molecule combines a phenyl-substituted cyclopropane ring with an ethylamine moiety, creating intriguing possibilities for medicinal chemistry applications. The phenylcyclopropylamine scaffold has gained attention in recent years due to its potential role in central nervous system (CNS) drug development, particularly in the context of neurological disorders that represent major unmet medical needs.

The molecular architecture of 1-(2-Phenylcyclopropyl)ethan-1-amine features several pharmacologically relevant characteristics. The cyclopropane ring introduces significant strain energy (approximately 27.5 kcal/mol), which can influence both the compound's reactivity and its binding affinity to biological targets. Recent studies suggest that such strained systems may offer improved metabolic stability compared to more flexible analogs, addressing one of the key challenges in modern drug discovery. The phenylcyclopropyl amine moiety has been investigated for its potential as a bioisostere in various therapeutic contexts, particularly where traditional amine-containing compounds face limitations.

From a synthetic chemistry perspective, 1-(2-Phenylcyclopropyl)ethan-1-amine presents interesting challenges and opportunities. The preparation of this compound typically involves cyclopropanation strategies followed by amine functionalization, with recent advances in asymmetric synthesis enabling more efficient routes to enantiomerically pure material. This is particularly relevant given the growing importance of chirality in drug development, where single enantiomers often demonstrate superior pharmacological profiles. The compound's amine functional group makes it amenable to various derivatization approaches, allowing medicinal chemists to explore diverse structure-activity relationships.

Recent patent literature reveals growing interest in phenylcyclopropylamine derivatives across multiple therapeutic areas. Several pharmaceutical companies have disclosed compounds containing this structural motif in applications ranging from neurodegenerative diseases to mood disorders. The unique three-dimensional shape of the cyclopropane ring, combined with the electronic effects of the phenyl substitution, appears to confer favorable properties for targeting certain CNS receptors and enzymes. This aligns with current industry trends toward more three-dimensional, "sp3-rich" drug candidates that may offer improved selectivity and safety profiles.

The physicochemical properties of 1-(2-Phenylcyclopropyl)ethan-1-amine contribute to its potential utility in drug discovery. With a calculated logP of approximately 2.1 and molecular weight below 250, the compound falls within desirable ranges for CNS-penetrant molecules according to modern guidelines. The basic amine (predicted pKa ~9.5) provides a handle for salt formation, addressing formulation challenges. These characteristics make the compound particularly interesting in the context of blood-brain barrier penetration, a critical consideration for neurological targets that has gained increased attention in recent years.

In the broader context of medicinal chemistry innovation, 1-(2-Phenylcyclopropyl)ethan-1-amine represents an example of how structural novelty can lead to new therapeutic possibilities. The pharmaceutical industry's ongoing search for novel scaffolds that can address challenging biological targets has brought renewed focus to such constrained systems. Recent computational studies suggest that the phenylcyclopropyl amine motif may offer unique vectorial properties for interacting with protein binding sites that are difficult to target with conventional flat, aromatic systems.

From a commercial perspective, the demand for 1-(2-Phenylcyclopropyl)ethan-1-amine has been steadily increasing among research organizations and contract research organizations (CROs). The compound is typically supplied in milligram to kilogram quantities, with purity specifications ranging from 95% to 99% depending on application requirements. Current market analysis indicates growing interest in custom synthesis and scale-up services for this and related phenylcyclopropylamine derivatives, reflecting the compound's transition from academic curiosity to viable drug discovery intermediate.

Quality control and analytical characterization of 1-(2-Phenylcyclopropyl)ethan-1-amine present specific technical considerations. Modern analytical techniques including UPLC-MS, chiral HPLC, and advanced NMR methods are typically employed to ensure compound identity and purity. The strained nature of the cyclopropane ring can influence both the compound's stability and its spectroscopic signatures, requiring specialized expertise for proper characterization. These analytical challenges have become particularly relevant with increasing regulatory emphasis on comprehensive impurity profiling in pharmaceutical development.

The environmental and safety profile of 1-(2-Phenylcyclopropyl)ethan-1-amine has been the subject of preliminary assessments. While comprehensive toxicological data may be limited for this specific compound, structural analogs suggest that proper handling procedures should be followed, including the use of personal protective equipment in laboratory settings. The compound's stability under various storage conditions (typically recommended at 2-8°C under inert atmosphere) has implications for its practical use in research settings, an important consideration for inventory management in drug discovery programs.

Looking toward future applications, 1-(2-Phenylcyclopropyl)ethan-1-amine continues to attract attention as a versatile building block in medicinal chemistry. The compound's potential extends beyond traditional small molecule drug discovery into areas such as covalent inhibitor design (where the strained ring could facilitate unique reactivity) and targeted protein degradation approaches. As the pharmaceutical industry embraces more innovative modalities, the unique properties of this and related phenylcyclopropylamine compounds may find applications that extend well beyond their current uses.

In conclusion, 1-(2-Phenylcyclopropyl)ethan-1-amine (CAS 1212083-22-1) represents a fascinating case study in modern medicinal chemistry. Its combination of structural novelty, synthetic accessibility, and promising biological properties positions it as a valuable tool for drug discovery researchers. As understanding of structure-property relationships continues to evolve, this compound and its derivatives will likely play an increasingly important role in addressing some of the most challenging therapeutic areas in biomedical research.

1212083-22-1 (1-(2-Phenylcyclopropyl)ethan-1-amine) 関連製品

- 247170-27-0(3-Fluoro-4-(trifluoromethyl)benzamide)

- 1781046-79-4(2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid)

- 2137549-76-7(methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

- 162791-23-3(11-Azaartemisinin)

- 2108-51-2(Benzenemethanol, a-1-hexynyl-)

- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)

- 1021226-44-7(N-[6-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-4-methylbenzamide)

- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)

- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)

- 17321-20-9(3-Chloro-6-ethoxypyridazine)